2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a bromothiophene moiety attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine typically involves the palladium-catalyzed direct heteroarylation of 5-bromothiophen-2-ylpyridine with 8-methylimidazo[1,2-a]pyridine . This reaction proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed direct heteroarylation method mentioned above could be adapted for large-scale production, given its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups via reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in the direct heteroarylation and Suzuki–Miyaura coupling reactions
Boronic Acids: Commonly used in Suzuki–Miyaura coupling reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the thiophene or imidazo[1,2-a]pyridine rings .
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions . These complexes can then participate in various catalytic processes, such as C–H bond activation and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)pyridine: Similar structure but lacks the imidazo[1,2-a]pyridine core.
8-Bromoquinoline: Contains a bromine atom and a quinoline core, but lacks the thiophene moiety.
Uniqueness
2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to its combination of a bromothiophene moiety and an imidazo[1,2-a]pyridine core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in medicinal chemistry, materials science, and organic synthesis .
Properties
Molecular Formula |
C12H9BrN2S |
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Molecular Weight |
293.18 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9BrN2S/c1-8-3-2-6-15-7-9(14-12(8)15)10-4-5-11(13)16-10/h2-7H,1H3 |
InChI Key |
NPRZISWLYJNBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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